molecular formula C17H20N2O B5850698 1,3-Bis(2,4-dimethylphenyl)urea CAS No. 31516-11-7

1,3-Bis(2,4-dimethylphenyl)urea

Cat. No.: B5850698
CAS No.: 31516-11-7
M. Wt: 268.35 g/mol
InChI Key: NVFVYWVOXRSTQB-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethylphenyl)urea is a urea derivative featuring two 2,4-dimethylphenyl groups attached to the nitrogen atoms of the urea core. Urea derivatives are widely studied for their biological activities, particularly in anticancer research, due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1,3-bis(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-5-7-15(13(3)9-11)18-17(20)19-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFVYWVOXRSTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31516-11-7
Record name 1,3-DI(2,4-XYLYL)UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4-dimethylphenyl)urea can be synthesized through the reaction of 2,4-dimethylaniline with phosgene, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene or its derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of phosgene, however, requires stringent safety measures due to its toxicity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: 1,3-Bis(2,4-dimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Key Findings References
This compound Urea Two 2,4-dimethylphenyl groups ~268* Potential anticancer agents Steric bulk enhances binding affinity
Compound 47d Urea 2-Nitrobenzyl, 3,3-dimethyl N/A Anticancer (leukemia, breast cancer) Nitro group boosts activity
Boron-containing urea Urea Boronic ester-functionalized aryl 464.2 Suzuki coupling, research chemical High molecular weight for catalysis
s-Triazine derivatives Triazine 2,4-Dimethylphenyl, hydroxyalkyl 400–600† UV stabilizers, polymer additives Steric protection enhances stability
(R,R)-3,5-Xyl-SKEWPHOS Phosphine Bis(3,5-dimethylphenyl) N/A Asymmetric catalysis 3,5-substitution optimizes geometry

*Calculated based on formula C₁₇H₂₀N₂O.
†Estimated range from patent examples.

Key Findings and Implications

  • Steric vs. Electronic Effects : The 2,4-dimethylphenyl groups in this compound contribute to steric hindrance, which may improve target selectivity in biological systems. In contrast, triazine derivatives leverage these groups for photochemical stability .
  • Functional Group Diversity : Boron-containing ureas exemplify how modifying substituents expands applications beyond pharmacology, whereas nitro groups (as in Compound 47d) enhance electronic interactions critical for anticancer activity .
  • Positional Isomerism: The 2,4-dimethyl substitution pattern differs from 3,5-dimethyl in organophosphorus ligands, underscoring the importance of substituent placement in molecular design .

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